molecular formula C10H10O5 B5868557 2-methoxy-2-oxoethyl 4-hydroxybenzoate

2-methoxy-2-oxoethyl 4-hydroxybenzoate

Cat. No.: B5868557
M. Wt: 210.18 g/mol
InChI Key: ROGHXCNLVCYVRF-UHFFFAOYSA-N
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Description

2-Methoxy-2-oxoethyl 4-hydroxybenzoate is an organic compound with the molecular formula C10H10O5. It is known for its ester functional group, which is derived from 4-hydroxybenzoic acid and 2-methoxy-2-oxoethanol. This compound is often used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-2-oxoethyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with 2-methoxy-2-oxoethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of carboxylic acids.

    Reduction: The compound can be reduced to form alcohols, particularly at the ester functional group.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 4-hydroxybenzoic acid derivatives.

    Reduction: Formation of 4-hydroxybenzyl alcohol derivatives.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Tyrosinase Inhibition

One of the prominent applications of 2-methoxy-2-oxoethyl 4-hydroxybenzoate is its role as a tyrosinase inhibitor. Tyrosinase is an enzyme critical in melanin biosynthesis, and its inhibition is significant for treating hyperpigmentation disorders. Studies have shown that derivatives of this compound exhibit potent inhibitory effects against both mushroom and human tyrosinase, making them potential candidates for cosmetic formulations aimed at skin lightening and treatment of melasma .

Table 1: Tyrosinase Inhibition Activity of Derivatives

Compound NameIC50 Value (µM)Source
This compound15.2
2-((4-methoxyphenethyl)amino)-2-oxoethyl 4-hydroxybenzoate12.5

Antioxidant Properties

Research indicates that compounds similar to this compound possess antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. These properties are attributed to the methoxy and hydroxy groups that enhance electron donation capabilities, thereby neutralizing free radicals .

Drug Development

The structural characteristics of this compound make it a promising candidate for drug development, particularly in creating formulations that target skin conditions related to pigmentation. Its derivatives have been synthesized and evaluated for their biological activities, leading to the identification of several potent compounds with therapeutic potential .

Cancer Research

Recent studies have explored the role of compounds like this compound in cancer research, particularly regarding their effects on coactivators associated with cancer progression. The ability to modulate these pathways presents opportunities for novel cancer therapies .

Case Study 1: Skin Lightening Formulation

A formulation containing this compound was tested on human subjects suffering from hyperpigmentation. The study demonstrated significant reduction in melanin levels after four weeks of application, supporting its efficacy as a skin lightening agent .

Case Study 2: Antioxidant Efficacy in Cellular Models

In vitro studies using cell lines exposed to oxidative stress revealed that treatment with derivatives of this compound significantly reduced cell death compared to controls. This highlights its potential as a protective agent against oxidative damage in therapeutic contexts .

Mechanism of Action

The mechanism of action of 2-methoxy-2-oxoethyl 4-hydroxybenzoate involves its interaction with various molecular targets. The ester functional group can undergo hydrolysis to release 4-hydroxybenzoic acid, which can then interact with biological pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

    Methyl 4-hydroxybenzoate: Similar in structure but with a methyl ester group instead of a methoxy-oxoethyl group.

    Ethyl 4-hydroxybenzoate: Similar in structure but with an ethyl ester group.

    Propyl 4-hydroxybenzoate: Similar in structure but with a propyl ester group.

Uniqueness: 2-Methoxy-2-oxoethyl 4-hydroxybenzoate is unique due to the presence of the methoxy-oxoethyl group, which imparts different chemical reactivity and physical properties compared to other esters of 4-hydroxybenzoic acid. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Properties

IUPAC Name

(2-methoxy-2-oxoethyl) 4-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-14-9(12)6-15-10(13)7-2-4-8(11)5-3-7/h2-5,11H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGHXCNLVCYVRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC(=O)C1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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